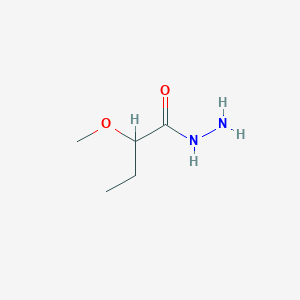

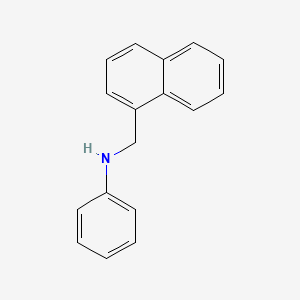

![molecular formula C15H21NO5S B2674677 2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide CAS No. 1902939-04-1](/img/structure/B2674677.png)

2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide, also known as MBX-2982, is a novel compound that has been developed for the treatment of type 2 diabetes. It belongs to a class of compounds known as GPR119 agonists, which stimulate the release of insulin from the pancreas and improve glucose uptake in peripheral tissues.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Sulfonamides, commonly known as sulfa drugs, have a rich history as antibacterial agents due to their low cost, low toxicity, and potent bioactivities against various infections. In this context, our compound shows promise. Researchers have evaluated its antibacterial potential by studying its biofilm inhibition against two pathogenic bacterial strains: Escherichia coli (E. coli) and Bacillus subtilis (B. subtilis). Notably, this molecule was the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and the second most active against E. coli (60.04%) .

Structural Insights

The compound’s structure includes a 1,4-benzodioxane ring system, which is significant in pharmacophores across various therapeutic areas. For instance, silymarin (extracted from Silybum marianum) contains a similar benzodioxane moiety and exhibits anti-hepatotoxic and antibacterial activity. Understanding the structural features of our compound can guide further drug design and optimization .

Hemolytic Study

A hemolytic study revealed that most of the new molecules incorporating this compound are mildly cytotoxic. However, their cytotoxicity remains within a safe range, suggesting their potential as safe antibacterial agents. This balance between efficacy and safety is crucial for drug development .

Enzyme Inhibition

While not the primary focus, some studies have explored the compound’s interaction with enzymes. It exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. Further investigations could uncover additional therapeutic applications related to enzyme modulation .

Synthesis and Derivatives

The synthesis of this compound involves reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride. Additionally, researchers have explored N-substituted derivatives by treating it with various alkyl/aralkyl halides. These derivatives may exhibit distinct properties and applications .

Other Potential Applications

While not yet fully explored, compounds containing benzodioxane fragments have been associated with anti-inflammatory, anti-helmintic, antioxidant, and anti-arthritic activities. Investigating these aspects further could reveal additional unique applications for our compound .

Propiedades

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c1-19-13-4-2-3-5-15(13)22(17,18)16-11-6-7-12-14(10-11)21-9-8-20-12/h2-5,11-12,14,16H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTLFNRQIKAXJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NC2CCC3C(C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

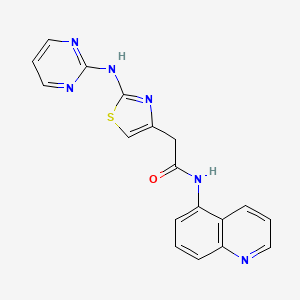

![N-(2,6-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2674598.png)

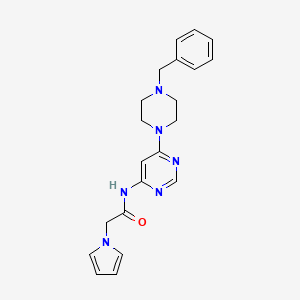

![2-[1-[2-(2-Methylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2674599.png)

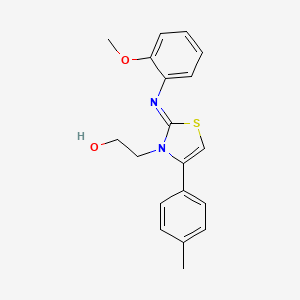

![5-nitro-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2674600.png)

![3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide](/img/structure/B2674601.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674609.png)

![8-oxo-N-(m-tolyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2674615.png)